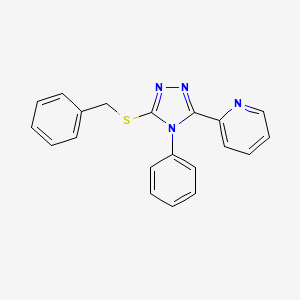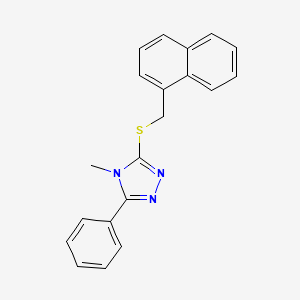![molecular formula C23H29N3O3 B10813605 3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10813605.png)
3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperazine ring substituted with a 2,4,5-trimethoxybenzyl group, which is linked to an indole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the indole ring, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antiviral, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole
- 3-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole
- 3-{[4-(2,4,5-trimethoxyphenyl)piperazin-1-yl]methyl}-1H-indole
Uniqueness
The uniqueness of 3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-1H-indole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethoxybenzyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a promising candidate for drug development and other applications.
Propriétés
IUPAC Name |
3-[[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-27-21-13-23(29-3)22(28-2)12-17(21)15-25-8-10-26(11-9-25)16-18-14-24-20-7-5-4-6-19(18)20/h4-7,12-14,24H,8-11,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQHDEHOKNWVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B10813526.png)
![9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione](/img/structure/B10813533.png)
![3-[4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1H-indol-2-one](/img/structure/B10813534.png)


![4-[5-Benzylsulfanyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B10813550.png)


![N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylidene]hydroxylamine](/img/structure/B10813583.png)


![5,5-Dimethyl-2,6-dihydropyrazolo[4,3-d][3]benzazepin-3-one](/img/structure/B10813620.png)

